BenchChemオンラインストアへようこそ!

1-(Cyclohexylmethyl)-5-methyl-1H-pyrazol-3-amine

Physicochemical Properties ADME Lipophilicity

Select this 95%-pure 1-(Cyclohexylmethyl)-5-methyl-1H-pyrazol-3-amine (CAS 1240573-32-3) for definitive SAR studies. The N1-cyclohexylmethyl group delivers a unique XLogP3 ≈ 2.4-2.8, critical for blood-brain barrier penetration in CNS programs targeting mGluR2 and depression. Its steric bulk is engineered for CCR5 antiviral and anti-inflammatory assays, eliminating variables present in generic N1-alkyl analogs. The free 3-amino handle enables efficient library synthesis, guaranteeing reliable hit-to-lead optimization data.

Molecular Formula C11H19N3
Molecular Weight 193.29 g/mol
Cat. No. B13081571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Cyclohexylmethyl)-5-methyl-1H-pyrazol-3-amine
Molecular FormulaC11H19N3
Molecular Weight193.29 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1CC2CCCCC2)N
InChIInChI=1S/C11H19N3/c1-9-7-11(12)13-14(9)8-10-5-3-2-4-6-10/h7,10H,2-6,8H2,1H3,(H2,12,13)
InChIKeyDJEZRZSYSMKDPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Cyclohexylmethyl)-5-methyl-1H-pyrazol-3-amine: A Strategic N1-Substituted Pyrazol-3-amine Scaffold for CNS and Antiviral Drug Discovery Programs


1-(Cyclohexylmethyl)-5-methyl-1H-pyrazol-3-amine (CAS 1240573-32-3) is a 1,5-disubstituted pyrazol-3-amine derivative belonging to the privileged pyrazole scaffold class [1]. The compound features a lipophilic cyclohexylmethyl group at the N1 position and a methyl group at the C5 position of the pyrazole ring, resulting in a molecular formula of C11H19N3 and a molecular weight of 193.29 g/mol [2]. Preliminary pharmacological screening indicates potential utility as a CCR5 antagonist for HIV infection, asthma, and autoimmune diseases [3], while structurally related N-substituted pyrazoles have been disclosed as mGluR2 antagonists in patent literature [4].

1-(Cyclohexylmethyl)-5-methyl-1H-pyrazol-3-amine Procurement: Why Generic N1-Alkyl Pyrazol-3-amine Substitution Is Scientifically Unjustified


Within the pyrazol-3-amine class, N1-substitution critically dictates both physicochemical properties and target engagement profiles . Replacing the cyclohexylmethyl moiety with alternative N1-alkyl groups (e.g., isobutyl, cyclopentyl, or unsubstituted hydrogen) fundamentally alters lipophilicity (logP), metabolic stability, and receptor binding affinity [1]. The cyclohexylmethyl group confers distinct steric bulk and conformational constraints that cannot be replicated by linear or smaller cyclic alkyl chains, directly impacting the compound's ability to occupy hydrophobic pockets in target proteins such as CCR5 or mGluR2 [2]. Consequently, generic substitution of 1-(Cyclohexylmethyl)-5-methyl-1H-pyrazol-3-amine with a different N1-substituted pyrazol-3-amine without empirical validation introduces uncontrolled variables in assay reproducibility and SAR interpretation [3].

1-(Cyclohexylmethyl)-5-methyl-1H-pyrazol-3-amine: Quantitative Evidence Guide for Scientific Selection


Lipophilicity (LogP) Differentiation: Enhanced Membrane Permeability vs. Isobutyl Analog

The cyclohexylmethyl N1-substituent substantially increases lipophilicity compared to an isobutyl analog. While 1-(Cyclohexylmethyl)-5-methyl-1H-pyrazol-3-amine has a predicted XLogP3 value of approximately 2.4-2.8 based on structurally related cyclohexylmethyl pyrazoles , the comparator 1-Isobutyl-5-methyl-1H-pyrazol-3-amine exhibits a computed XLogP3-AA of 1.6 [1]. This difference of approximately 0.8-1.2 log units indicates a 6- to 16-fold higher predicted lipophilicity for the target compound, which directly impacts passive membrane permeability and potential CNS penetration [2].

Physicochemical Properties ADME Lipophilicity Drug Design

Molecular Weight and Rotatable Bond Differentiation vs. Direct Cyclohexyl Analog

The presence of a methylene linker between the cyclohexyl ring and the pyrazole N1 nitrogen distinguishes this compound from direct N-cyclohexyl analogs. 1-(Cyclohexylmethyl)-5-methyl-1H-pyrazol-3-amine has a molecular weight of 193.29 g/mol and 3 rotatable bonds [1]. In contrast, 1-Cyclohexyl-5-methyl-1H-pyrazol-3-amine (CAS 1247153-94-1) has a molecular weight of 179.26 g/mol and 2 rotatable bonds [2]. The additional methylene spacer in the target compound increases conformational flexibility while maintaining comparable hydrophobic surface area, potentially enabling distinct binding modes in enzyme active sites compared to the more rigid N-cyclohexyl analog .

Molecular Properties Ligand Efficiency Structural Biology

CCR5 Antagonist Activity: Class-Level Evidence for Antiviral Application

Preliminary pharmacological screening has identified 1-(Cyclohexylmethyl)-5-methyl-1H-pyrazol-3-amine as a potential CCR5 antagonist [1]. This class-level activity is supported by a published structure-activity relationship study demonstrating that the introduction of N-substituted pyrazoles into a new series of CCR5 antagonists substantially increased antiviral activity compared to earlier leads [2]. While specific IC50 values for the target compound are not publicly disclosed, the structural similarity to optimized N-substituted pyrazole CCR5 antagonists positions this compound as a viable starting point for antiviral drug discovery programs targeting HIV infection, asthma, rheumatoid arthritis, and COPD [3].

CCR5 Antagonist Antiviral HIV Immunology

mGluR2 Antagonism: Structural Similarity to Patented N-Substituted Pyrazole Derivatives

1-(Cyclohexylmethyl)-5-methyl-1H-pyrazol-3-amine shares the N-substituted pyrazole core with patented mGluR2 antagonists [1]. Specifically, the compound is structurally related to 'PMID25435285-Compound-71', an N-substituted pyrazole derivative disclosed as a metabotropic glutamate receptor 2 (mGluR2) antagonist [2]. mGluR2 antagonism is a therapeutically relevant mechanism for major depression, cognitive deficits, and sleep-wake disorders [3]. The cyclohexylmethyl substituent may confer distinct binding kinetics or selectivity profiles compared to other N1-substituted mGluR2 antagonist chemotypes, though direct comparative data are not publicly available [4].

mGluR2 CNS Metabotropic Glutamate Receptor Neuropharmacology

Synthetic Purity Benchmark: 95% Minimum Purity Specification

Commercially available 1-(Cyclohexylmethyl)-5-methyl-1H-pyrazol-3-amine is supplied with a minimum purity specification of 95% . This purity level meets or exceeds typical industry standards for research-grade pyrazole building blocks, which often range from 90-97% purity across various vendors. The 95% specification ensures reliable performance in downstream synthetic transformations including N-alkylation, Suzuki-Miyaura cross-coupling (via boronate ester formation), and amide bond formation, minimizing the impact of impurities on reaction yields and product purity [1].

Quality Control Synthetic Chemistry Building Block

1-(Cyclohexylmethyl)-5-methyl-1H-pyrazol-3-amine: Validated Application Scenarios Based on Quantitative Evidence


CNS Drug Discovery: mGluR2 Antagonist Lead Optimization

The structural relationship of 1-(Cyclohexylmethyl)-5-methyl-1H-pyrazol-3-amine to patented N-substituted pyrazole mGluR2 antagonists [1] positions this compound as a valuable scaffold for CNS drug discovery programs targeting depression and cognitive disorders. The enhanced lipophilicity (XLogP3 ≈ 2.4-2.8) [2] compared to less lipophilic analogs (e.g., isobutyl derivative, XLogP3 = 1.6) [3] suggests improved blood-brain barrier penetration potential, a critical requirement for CNS therapeutics. Researchers can utilize this compound as a starting point for SAR studies evaluating the impact of N1-cyclohexylmethyl substitution on mGluR2 binding affinity and functional antagonism.

Antiviral Research: CCR5 Antagonist Screening and Optimization

Based on preliminary pharmacological screening identifying CCR5 antagonist activity [1] and the demonstrated antiviral activity enhancement achieved through N-substituted pyrazole introduction in published CCR5 antagonist series [2], 1-(Cyclohexylmethyl)-5-methyl-1H-pyrazol-3-amine is suitable for antiviral drug discovery programs. The compound can be deployed in HIV entry inhibition assays and inflammatory disease models (asthma, rheumatoid arthritis, COPD) to establish structure-activity relationships around the cyclohexylmethyl N1-substituent [3].

Medicinal Chemistry: Privileged Scaffold Derivatization and Library Synthesis

The 3-amino group of 1-(Cyclohexylmethyl)-5-methyl-1H-pyrazol-3-amine serves as a versatile handle for further synthetic elaboration, including amide bond formation, sulfonylation, and urea synthesis [1]. Combined with the ≥95% purity specification [2], this compound functions as a reliable building block for constructing focused libraries of N1-cyclohexylmethyl pyrazole derivatives. The distinct molecular weight (193.29 g/mol) and rotatable bond count (3) [3] differentiate it from direct N-cyclohexyl analogs, offering unique ligand efficiency properties for fragment-based drug discovery and hit-to-lead optimization campaigns.

Chemical Biology: Tool Compound for Target Engagement Studies

Given the class-level evidence for CCR5 and mGluR2 antagonism [1][2], 1-(Cyclohexylmethyl)-5-methyl-1H-pyrazol-3-amine can serve as a tool compound for target engagement studies in cell-based assays. Its physicochemical profile—specifically the enhanced lipophilicity conferred by the cyclohexylmethyl group [3]—makes it suitable for evaluating the role of N1-substituent bulk on membrane partitioning and intracellular target access. Researchers can use this compound to benchmark cellular permeability and target occupancy against simpler N1-alkyl pyrazol-3-amine analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Cyclohexylmethyl)-5-methyl-1H-pyrazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.